1-(2-Chloroethyl)-3-cyclooctylurea
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Overview
Description
1-(2-Chloroethyl)-3-cyclooctylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a cyclooctyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-cyclooctylurea typically involves the reaction of cyclooctylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclooctylamine} + \text{2-Chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-3-cyclooctylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, resulting in the breakdown of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield 1-(2-Hydroxyethyl)-3-cyclooctylurea, while oxidation may produce corresponding urea derivatives with oxidized functional groups.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)-3-cyclooctylurea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The cyclooctyl group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-cyclohexylurea: Similar in structure but with a cyclohexyl group instead of a cyclooctyl group.
1-(2-Chloroethyl)-3-phenylurea:
1-(2-Chloroethyl)-3-methylurea: A simpler compound with a methyl group, used for comparison in studies of structure-activity relationships.
Uniqueness: 1-(2-Chloroethyl)-3-cyclooctylurea is unique due to its specific combination of the chloroethyl and cyclooctyl groups, which confer distinct chemical and biological properties. Its larger cyclooctyl group may enhance its stability and interactions with molecular targets compared to smaller or more rigid substituents.
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactivity and potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover additional uses and mechanisms of action for this versatile compound.
Properties
CAS No. |
13908-28-6 |
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Molecular Formula |
C11H21ClN2O |
Molecular Weight |
232.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-cyclooctylurea |
InChI |
InChI=1S/C11H21ClN2O/c12-8-9-13-11(15)14-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H2,13,14,15) |
InChI Key |
NXAQIGSRKKTKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NCCCl |
Origin of Product |
United States |
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